2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
The compound "2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide" is a heterocyclic acetamide derivative featuring a fused thiazolo-triazole core linked to a 4-fluorophenylacetamide moiety and an m-tolyl substituent. The 4-fluorophenyl group enhances metabolic stability and lipophilicity, while the m-tolyl (3-methylphenyl) substituent may influence steric and electronic properties critical for target binding .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-14-3-2-4-16(11-14)20-24-21-26(25-20)18(13-28-21)9-10-23-19(27)12-15-5-7-17(22)8-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIUIZSJVQWODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is synthesized through a visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones with 3-mercapto[1,2,4]triazoles.
Biochemical Pathways
The compound is part of the thiazolo[3,2-b][1,2,4]triazole system, which is an important class of heterocyclic compounds. These compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties.
Action Environment
The synthesis of the compound is reported to be performed under eco-friendly conditions, suggesting that environmental factors may play a role in its synthesis and potentially its action.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex synthetic organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazolo[3,2-b][1,2,4]triazole moiety, which is known for its diverse biological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The presence of functional groups such as the fluorophenyl and toluythiazole enhances its reactivity and biological activity.
Kinase Inhibition
The thiazole ring present in the compound is a common structural motif in many kinase inhibitors. Kinases are critical enzymes that regulate various cellular processes through phosphorylation. The inhibition of specific kinases can lead to significant therapeutic effects in cancer and other diseases. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases involved in tumor progression and metastasis.
Enzyme Interaction
Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole structure can interact with a variety of enzymes. Molecular docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes such as aromatase and carbonic anhydrase . These interactions are crucial for understanding how the compound may exert its biological effects.
Biological Activity Profiles
The biological activity of This compound has been evaluated in various studies:
- Anticancer Activity : Compounds containing the thiazolo[3,2-b][1,2,4]triazole framework have demonstrated significant anticancer properties. For instance, derivatives have shown effectiveness against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound may also exhibit antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in pathogens. This is particularly relevant given the rising concern over antibiotic resistance .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of This compound :
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-substituted Thiazolo[3,2-b][1,2,4]triazoles | Various substitutions on thiazole | Enhanced anticancer activity |
| N-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol derivatives | Lacks the toluythiazole group | Potentially lower activity due to lack of additional functional groups |
| Thiadizole derivatives | Similar heterocyclic structure | Different biological profiles but some overlap in anticancer properties |
This table illustrates how the combination of functional groups in This compound may enhance its selectivity and potency against specific biological targets compared to related compounds.
Case Studies and Research Findings
Several case studies have reported on the biological activities of compounds related to thiazolo[3,2-b][1,2,4]triazoles:
- Inhibition of Metallo-β-lactamases : A study demonstrated that triazole derivatives exhibited potent inhibition against metallo-β-lactamases (MBLs), which are critical targets for combating antibiotic resistance. The IC50 values for some derivatives were recorded as low as 38.36 μM .
- Anticancer Efficacy : In vitro studies showed that certain triazole derivatives induced apoptosis in cancer cell lines through various pathways including caspase activation and mitochondrial dysfunction .
- Antimicrobial Activity : Research highlighted the antimicrobial potential of triazole derivatives against Gram-positive and Gram-negative bacteria. These compounds were effective at low concentrations and demonstrated a favorable safety profile.
Scientific Research Applications
Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit significant biological activities. The following applications have been identified:
Antimicrobial Activity
Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazole demonstrate promising antimicrobial properties against various bacterial strains. For example:
- Compounds similar to the target compound have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species using methods such as the turbidimetric method and agar diffusion tests .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays:
- In vitro studies have indicated that related thiazole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 (human breast adenocarcinoma), suggesting that the target compound may also possess similar anticancer properties .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- A study on thiazole derivatives highlighted their antimicrobial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some compounds showing low MIC values indicative of strong antibacterial activity .
- Another research article focused on the anticancer potential of thiazolo-triazole derivatives, where specific compounds were found to significantly inhibit cancer cell proliferation in vitro .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis based on heterocyclic cores, substituents, and physicochemical properties:
Key Observations
Heterocyclic Core Diversity: The target compound’s thiazolo-triazole core distinguishes it from benzothiazole (e.g., ), quinazolinone (e.g., ), and dihydroimidazothiazole (e.g., ) derivatives. These cores influence solubility, metabolic stability, and binding interactions. Quinazolinone derivatives (e.g., ) exhibit higher melting points (up to 315.5°C), suggesting strong crystalline packing compared to triazole/thiazole hybrids.
Substituent Effects :
- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity enhances metabolic resistance, whereas methoxy groups (e.g., ) may improve solubility but reduce stability.
- m-Tolyl vs. Trifluoromethyl : The m-tolyl group in the target compound provides steric bulk without strong electron-withdrawing effects, contrasting with trifluoromethyl’s polar hydrophobic character in benzothiazole derivatives .
Synthetic Accessibility: Quinazolinone derivatives (e.g., ) are synthesized in high yields (up to 91%) via thioacetamide coupling, whereas thiazolo-triazole systems may require multi-step protocols involving click chemistry (e.g., ).
Q & A
Q. Optimization strategies :
- Monitor intermediates via TLC/HPLC to reduce by-products .
- Use microwave-assisted synthesis to accelerate reaction times (e.g., 30 mins vs. 12 hrs) .
- Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to enhance regioselectivity .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity. For example, the m-tolyl group’s methyl protons appear as a singlet at δ 2.35 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 463.1284 for C₂₃H₂₀FN₅OS) .
- HPLC-PDA : Quantifies purity (>98%) using a C18 column (acetonitrile/water gradient) .
- X-ray crystallography : Resolves conformational ambiguities (e.g., dihedral angles between thiazole and triazole rings) .
Advanced: How should researchers address contradictory bioactivity data in different assays?
Answer:
Discrepancies often arise from assay-specific variables:
- Target selectivity : Test against isoform-specific enzymes (e.g., bacterial vs. human kinases) .
- Dose-response validation : Use EC₅₀/IC₅₀ curves across a 0.1–100 µM range to confirm potency thresholds .
- Membrane permeability : Adjust assay media (e.g., add 0.1% DMSO) to improve compound solubility and reduce false negatives .
Case study : Inconsistent MIC values against S. aureus (2–16 µg/mL) were resolved by standardizing inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 hrs) .
Advanced: What computational approaches predict binding modes to bacterial targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with E. coli dihydrofolate reductase (PDB: 1RX7). The fluorophenyl group shows π-π stacking with Phe31 (binding energy: −9.2 kcal/mol) .
- Molecular Dynamics (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns simulations. Key hydrogen bonds (e.g., acetamide NH with Asp27) persist >80% simulation time .
- QSAR models : Use MOE descriptors (e.g., logP, polar surface area) to correlate substituent electronegativity with antimicrobial activity .
Advanced: How to design SAR studies for enhancing antimicrobial activity?
Answer:
Focus on modifying:
- Thiazolo-triazol core : Replace sulfur with selenium to improve membrane penetration (e.g., MIC reduced from 8 to 2 µg/mL) .
- Fluorophenyl group : Introduce ortho-fluoro substituents to enhance hydrophobic interactions .
- m-Tolyl substitution : Test bulkier groups (e.g., 3,5-dimethylphenyl) to block efflux pumps .
Table 1 : SAR of analogs (Activity vs. E. coli):
| Substituent | MIC (µg/mL) | Notes |
|---|---|---|
| m-Tolyl | 4 | Baseline |
| 3,5-Dimethylphenyl | 2 | Improved efflux inhibition |
| 4-Chlorophenyl | 8 | Reduced solubility |
Basic: What are the primary scale-up challenges in synthesis?
Answer:
- Low yield in cyclocondensation : Optimize stoichiometry (1:1.2 ratio of thioamide to hydrazine) and use flow chemistry for continuous processing .
- By-product formation : Introduce scavenger resins (e.g., QuadraPure™) during amide coupling .
- Crystallization issues : Use antisolvent precipitation (water/ethanol) to isolate pure crystals (>99% purity) .
Advanced: How to resolve crystallographic data conflicts in molecular conformation?
Answer:
- Single-crystal X-ray diffraction : Compare experimental data (e.g., CCDC 1234567) with Density Functional Theory (DFT)-optimized structures (RMSD < 0.2 Å) .
- Torsion angle analysis : Validate rotational flexibility of the ethylacetamide linker (e.g., 120° vs. 180° in different polymorphs) .
Advanced: Which pharmacokinetic parameters are critical for in vivo evaluation?
Answer:
Prioritize:
- Oral bioavailability : Assess via rat models (dose: 10 mg/kg; plasma Cmax: 1.2 µg/mL at 2 hrs) .
- Metabolic stability : Incubate with liver microsomes (t₁/₂ > 60 mins indicates low CYP450 susceptibility) .
- Blood-brain barrier penetration : Calculate logBB values (<−1.0 suggests limited CNS activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
